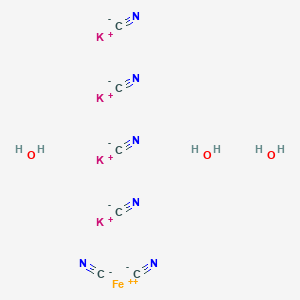
1-(6-Hydroxy-2-naphthyl)ethan-1-one
概要
説明
1-(6-Hydroxy-2-naphthyl)ethan-1-one is a chemical compound with significant interest in organic chemistry due to its structural and functional properties. This compound features in various synthesis and molecular structure studies.
Synthesis Analysis
The synthesis of related compounds involves intricate organic reactions. For instance, the synthesis of 1,2-bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane demonstrates complex synthetic pathways that could be analogous to those used in synthesizing 1-(6-Hydroxy-2-naphthyl)ethan-1-one (Ji Shun-jun, 2010).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has been elucidated using techniques like X-ray crystallography (M. Kaur et al., 2012).
Chemical Reactions and Properties
Compounds like 6-Chloro-N′-(2-hydroxy-1-naphthylmethylene)nicotinohydrazide demonstrate typical reactions of hydroxynaphthyl compounds, involving Schiff base condensation, reflecting the reactive nature of such compounds (Feng Zhi, 2007).
Physical Properties Analysis
The physical properties can be inferred from similar compounds. For instance, the study of the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate provides insights into the solid-state physical properties of similar naphthyl derivatives (Lian Jia-rong & Zhang Guang, 2005).
Chemical Properties Analysis
Research on related naphthalene derivatives, such as the synthesis and properties of naphtho[1,8-bc]pyran derivatives, offers insights into the chemical behavior of 1-(6-Hydroxy-2-naphthyl)ethan-1-one (Satoshi Mochida et al., 2010).
科学的研究の応用
Synthesis and Recognition Behaviour : The condensation of 1,2-bis(3-hydroxy-2-naphthyl)ethane with formaldehyde under basic conditions leads to the synthesis of large-ring n-homocalixnaphthalenes. These compounds demonstrate high extraction capabilities for potassium ions (K+) under certain conditions (Tran et al., 2008).
Optical Properties and Molecular Docking : Novel 1-hydroxy-naphthyl substituted heterocycles synthesized for in vitro antioxidant and antimicrobial applications also underwent in silico molecular docking to understand their binding interactions with receptors (El‐Desoky et al., 2018).
Radiation-Induced C—C Bond Cleavage : Research on 1,2-di(1-naphthyl)ethane (a related compound) provides insights into the radiation-induced C—C bond cleavage of the ethane linkage. This study is significant in understanding the radiation chemistry of similar organic compounds (Haenel et al., 1990).
Magnetocaloric Properties and Magnetic Relaxation : Lanthanide-based materials synthesized using 2-hydroxy-1-naphthaldehyde have been studied for their magnetocaloric properties and magnetic relaxation phenomena. These materials are significant in the field of magnetic cooling (Canaj et al., 2016).
Electrocarboxylation of Aromatic Ketones with CO2 : The electrocarboxylation of pro-chiral aromatic ketones like 1-(6-methoxy-2-naphthyl)ethanone with CO2 shows potential in synthesizing optically active 2-hydroxy-2-arylpropionic acids, which has implications in organic synthesis and environmental chemistry (Chen et al., 2014).
Photoreactions and Luminescence Spectra : The study of photoreactions and luminescence spectra of naphthylacetic anhydrides and related compounds provides valuable insights into the photochemical behavior of these compounds (Roof et al., 1979).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
1-(6-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRHUCBSLVVLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146467 | |
| Record name | 1-(6-Hydroxy-2-naphthyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Hydroxy-2-naphthyl)ethan-1-one | |
CAS RN |
10441-41-5 | |
| Record name | 1-(6-Hydroxy-2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Hydroxy-2-naphthyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010441415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10441-41-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6-Hydroxy-2-naphthyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-hydroxy-2-naphthyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














